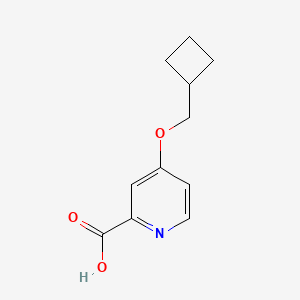
4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid
Vue d'ensemble
Description
4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid (4-CMP) is an organic compound that is used in a variety of scientific research applications. It is a cyclic compound composed of four carbon atoms and one oxygen atom, with an additional methoxy group and a carboxylic acid group. 4-CMP is a versatile compound that has been used in a variety of research applications, including organic synthesis, drug design, and biochemical studies.
Applications De Recherche Scientifique
4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid has been used in a variety of scientific research applications, ranging from organic synthesis, drug design, and biochemical studies. In organic synthesis, 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid can be used as a starting material for synthesizing a variety of cyclic compounds, such as cyclobutylmethoxy derivatives. In drug design, 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid has been used as a building block for the synthesis of novel pharmaceuticals. In biochemical studies, 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid has been used to study the mechanism of action of various enzymes and proteins.
Mécanisme D'action
The mechanism of action of 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is not well understood. However, it is believed that 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid acts as a substrate for various enzymes and proteins, which catalyze the formation of a variety of cyclic compounds. In addition, 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid can act as a co-factor for certain enzymes, which can affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid are not well understood. However, it has been suggested that 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid may have some anti-inflammatory and anti-oxidant properties. In addition, 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid has been shown to inhibit the activity of certain enzymes, such as cyclooxygenases and lipoxygenases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid has a number of advantages for use in laboratory experiments. It is an inexpensive and easily accessible compound, and it can be synthesized in a variety of ways. In addition, 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is a versatile compound that can be used in a variety of research applications. However, there are some limitations to using 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid in laboratory experiments. It is a relatively unstable compound, and it can degrade rapidly in the presence of light or heat. In addition, it is a relatively toxic compound, and proper safety precautions should be taken when handling it.
Orientations Futures
There are a number of potential future directions for research using 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid. One potential direction is the exploration of its potential as a pharmaceutical agent. It has been suggested that 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid may have anti-inflammatory and anti-oxidant properties, and further research into this potential could lead to the development of novel pharmaceuticals. Another potential direction is the study of its mechanism of action. Further research into the mechanism of action of 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid could lead to a better understanding of its biochemical and physiological effects. Additionally, further research into the synthesis of 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid could lead to the development of more efficient and cost-effective methods of synthesis. Finally, further research into its potential as a building block for the synthesis of novel cyclic compounds could lead to the development of new compounds with potential applications in a variety of research fields.
Propriétés
IUPAC Name |
4-(cyclobutylmethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)10-6-9(4-5-12-10)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCJROVYQBRWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC(=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231502 | |
| Record name | 2-Pyridinecarboxylic acid, 4-(cyclobutylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid | |
CAS RN |
1385696-53-6 | |
| Record name | 2-Pyridinecarboxylic acid, 4-(cyclobutylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 4-(cyclobutylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6-Difluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B3027698.png)
![4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B3027701.png)
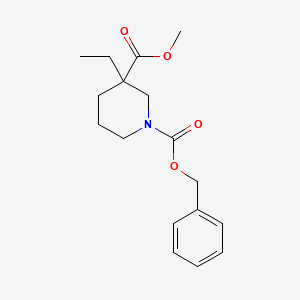

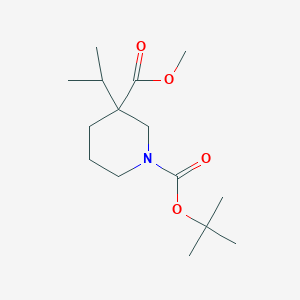
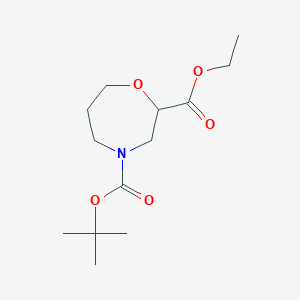
![2-[(Ethylamino)methyl]-4-fluorophenol](/img/structure/B3027706.png)
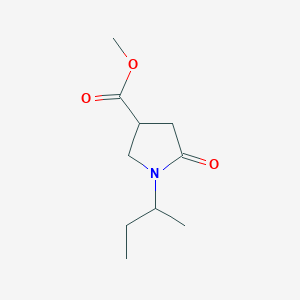
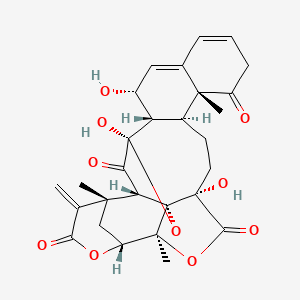
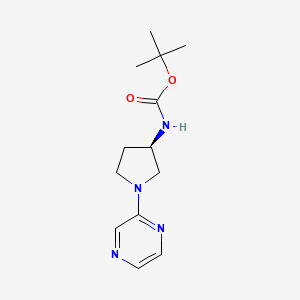
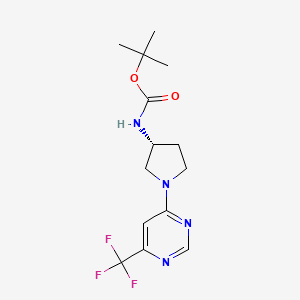
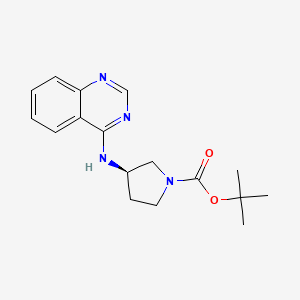
![tert-Butyl N-[1-(pyrazin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027720.png)
![3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027721.png)